molecular formula C16H30O B1583117 11-Hexadecyn-1-ol CAS No. 65686-49-9

11-Hexadecyn-1-ol

Cat. No. B1583117
CAS RN: 65686-49-9
M. Wt: 238.41 g/mol
InChI Key: CWJKFTYJCIEEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Hexadecyn-1-ol is a chemical compound with the molecular formula C16H30O . It has an average mass of 238.409 Da and a monoisotopic mass of 238.229660 Da . It is also known by other names such as 11-Hexadecin-1-ol and hexadec-11-yn-1-ol .


Synthesis Analysis

The synthesis of 11-Hexadecyn-1-ol involves a reaction with sodium hydroxide and bromine . The reaction is stirred vigorously with heating to maintain a temperature of 125° C. for 2.5 hours . The reaction is then cooled and filtered to remove the solid sodium bromide . The crude product is distilled to yield 11-hexadecyn-1-ol .


Molecular Structure Analysis

The molecular structure of 11-Hexadecyn-1-ol consists of 16 carbon atoms, 30 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-4,7-16H2,1H3 .

Scientific Research Applications

1. Role in Moth Pheromone Biosynthesis

11-Hexadecyn-1-ol is involved in the biosynthesis of sex pheromones in various moth species. Research has shown its significance in the stereospecific oxidation processes within the pheromone glands of moths like Manduca sexta. This oxidation is crucial for the production of pheromone components that facilitate reproductive communication among these insects (Hoskovec et al., 2002). Additionally, the compound has been identified in the sex pheromone chemistry of the tobacco budworm moth, Heliothis virescens, playing a role in attracting mates (Klun et al., 2004).

2. Synthesis and Characterization in Insect Pheromones

The compound is also important in the synthesis and characterization of various geometric isomers in the pheromone glands of insects like the sugar cane borer, Diatraea saccharalis. Research in this area focuses on understanding the chemical composition and synthesis of these compounds for deeper insights into insect behavior and potentially developing pest control methods (Santangelo et al., 2002).

3. Involvement in Pheromone Biosynthesis Pathways

Studies have also highlighted the role of 11-Hexadecyn-1-ol in the control of biosynthetic pathways of pheromones in moths, such as Sesamia nonagrioides. This research is key in understanding the hormonal regulation of pheromone production, which is vital for mating and species propagation (Mas et al., 2000).

Safety And Hazards

When handling 11-Hexadecyn-1-ol, it is advised to avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and protective equipment such as chemical impermeable gloves should be worn . In case of accidental inhalation or contact, immediate medical advice should be sought .

properties

IUPAC Name

hexadec-11-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-4,7-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJKFTYJCIEEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215907
Record name 11-Hexadecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Hexadecyn-1-ol

CAS RN

65686-49-9
Record name 11-Hexadecyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065686499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hexadecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cis-11-Hexadecen-1-ol (4.94 g, 20.4 mmoles, Sigma) was placed in a 25 ml 3-neck roundbottom flask equipped with a thermometer, an overhead mechanical stirrer, and a reflux condenser. The contents of the flask were cooled to 15° C. and bromine (3.28 g, 20.4 mmole) was added slowly with stirring at such a rate as to keep the reaction temperature below 30° C. After addition of the bromine, the reaction was stirred at room temperature for 10 minutes. Polyethylene glycol 300 (0.5 g, Fluka) was added followed by powdered sodium hydroxide (2.05 g, 51.25 mmoles). A large exotherm was noted which brought the reaction temperature to 150° C. The reaction was stirred vigorously with heating to maintain a temperature of 125° C. for 2.5 hours. The reaction was cooled and filtered to remove the solid sodium bromide. The filtered salts were washed with 25 ml of hexanes and the solvent removed in vacuo. The crude product was kugelrohr distilled (ca. 160° C./ 0.20 torr) to yield 11-hexadecyn-1-ol (3.88 g, 80% yield) as a clear colorless liquid.
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Polyethylene glycol 300
Quantity
0.5 g
Type
reactant
Reaction Step Four
Quantity
2.05 g
Type
reactant
Reaction Step Five
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Hexadecyn-1-ol
Reactant of Route 2
Reactant of Route 2
11-Hexadecyn-1-ol
Reactant of Route 3
Reactant of Route 3
11-Hexadecyn-1-ol
Reactant of Route 4
11-Hexadecyn-1-ol
Reactant of Route 5
Reactant of Route 5
11-Hexadecyn-1-ol
Reactant of Route 6
Reactant of Route 6
11-Hexadecyn-1-ol

Citations

For This Compound
51
Citations
SG Gang, GY Seol, JG Jeon, HG Go… - Journal of the Korean …, 1990 - koreascience.kr
… Dianion of 11-dodecyn-1-ol was alkylated with 1-bromobutane to provide 11-hexadecyn-1-ol, which was in turn reduced over Pd/BaSO, to afford (Z)-11hexadecen-1-ol (3). (Z)–11–…
Number of citations: 1 koreascience.kr
TM Fyles, CC Leznoff… - Canadian Journal of …, 1977 - cdnsciencepub.com
… and 69 mg of 11-hexadecyn-1-ol(23) as an oil; nD 1.4687; The ether phase was dried over MgS04 and evaporated ir: 3500 (0-H) and 1050 cm-' (C-0); nmr 6: 3.6 (t, 2, to yield 95 mg of …
Number of citations: 42 cdnsciencepub.com
YV Lykholat, NO Khromykh, OO Didur… - Beni-Suef University …, 2021 - Springer
… Alcohol 11-Hexadecyn-1-ol, produced by Penicillium sp. I, was characterized [30] as plant esseinial oil component having high antioxidant potential. Phenylmalonic acid contained in …
Number of citations: 11 link.springer.com
SK Kang, SK Park - Bulletin of the Korean Chemical Society, 1988 - pdf.lookchemmall.com
… reacted with n-butyl lithium in THF to give the lithium 1-hexynide, which was alkylated with 10-bromodecan-1-ol THP ether(6) using HMPA as a cosolvent to provide 11-hexadecyn-1-ol …
Number of citations: 8 pdf.lookchemmall.com
AK Zharmagambetova, ET Talgatov… - Theoretical and …, 2018 - Springer
… of 11-hexadecyn-1-ol and 3.7 mL of 9-hexadecyn-1-ol had been hydrogenated. The TON amounted to 7100 and 2800, respectively, and the TOF was 440 for 11-hexadecyn-1-ol and …
Number of citations: 4 link.springer.com
RA Suleiman, QA Mgani, SS Nyandoro - International Journal of Biological …, 2014 - ajol.info
… fractions could be attributed to the presence of high amount of βcaryophyllene oxide, which was not present in the third fraction, but instead had high amount of 11-hexadecyn-1-ol. The …
Number of citations: 20 www.ajol.info
PHG Zarbin, LM Lorini, BG Ambrogi, DM Vidal… - Journal of chemical …, 2007 - Springer
The sex pheromone of Lonomia obliqua Walker (Lepidoptera: Saturniidae) was studied in the laboratory. All female calling occurred during the scotophase. Most females (70.6%) called …
Number of citations: 49 link.springer.com
J Weatherston, CC Leznoff, TM Fyles - 1977 - yorkspace.library.yorku.ca
… -butyllithium followed by treatment with z-butyl bromide or ethyl bromide to give polymer-bound internal alkynes, which on acid hydrolysis gave 9-tetradecyn-l-ol(t2),11-hexadecyn-1-ol (…
Number of citations: 2 yorkspace.library.yorku.ca
SK Oh - Applied Biological Chemistry, 1976 - koreascience.kr
The female moths of Lepidoptera comprising over 1,000,000 described species possess long-chain unsaturated alcohols or esters as the typical structure of potential sex attractants. In …
Number of citations: 2 koreascience.kr
G Villorbina, S Rodríguez, F Camps… - Insect biochemistry and …, 2003 - Elsevier
… pityocampa acetylates both (Z,Z)-11,13-hexadecadien-1-ol and 11-hexadecyn-1-ol (E. Mas, unpublished), a reasonable explanation is that the reductase of T. pityocampa is specific for …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.